

Literature review on isonicotinic acid derivatives

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Compound of Interest

Compound Name: 2-(Methylcarbamoyl)isonicotinic acid

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An In-depth Technical Guide on Isonicotinic Acid Derivatives

Introduction

Isonicotinic acid, a pyridine carboxylic acid isomer, serves as a foundational scaffold in medicinal chemistry.[1][2] Its derivatives have given rise to a multitude of therapeutic agents targeting a wide array of diseases, including tuberculosis, cancer, inflammation, and various microbial infections.[1][2][3] The most notable derivative is Isoniazid (Isonicotinic Acid Hydrazide, INH), a cornerstone first-line drug for treating tuberculosis for decades.[4][5][6][7] The versatility of the isonicotinic acid core, allowing for straightforward chemical modification, has fueled extensive research into developing novel derivatives with enhanced potency, reduced toxicity, and broader biological activity.[1] This technical guide provides a comprehensive literature review of recent advancements in the synthesis, biological evaluation, and mechanisms of action of isonicotinic acid derivatives, with a focus on their therapeutic potential.

Synthesis of Isonicotinic Acid Derivatives

The synthesis of isonicotinic acid derivatives often begins with the activation of the carboxylic acid moiety, followed by reaction with various nucleophiles. A common and crucial intermediate is isonicotinic acid hydrazide (Isoniazid), which is typically synthesized from isonicotinic acid or its esters.

General Synthesis of Isonicotinic Acid Hydrazide (Isoniazid)

A prevalent method involves the hydrazinolysis of isonicotinic acid esters. For instance, an ester of isonicotinic acid is refluxed with hydrazine hydrate to yield the corresponding hydrazide.^[4] An alternative process involves dissolving isonicotinamide in a C1 to C3 alcohol, adding hydrazine hydrate, and refluxing the mixture to produce isonicotinic acid hydrazide.^[8]

Synthesis of Hydrazone Derivatives

Hydrazones are a major class of isonicotinic acid derivatives, widely studied for their diverse pharmacological benefits.^[9] They are typically synthesized through a condensation reaction between isonicotinic acid hydrazide and various aldehydes or ketones.^{[9][10]}

- Example Protocol: Isonicotinic acid hydrazide (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are dissolved in ethanol (50ml) with a few drops of acetic acid. The mixture is gently heated for 1 hour at 60°C. The resulting solution is poured into ice-cold water, and the precipitated solid (the Schiff base or hydrazone) is filtered and purified.^[11]

Synthesis of Thiazolidinone Derivatives

Thiazolidinone derivatives can be synthesized from the Schiff bases (hydrazones) described above.

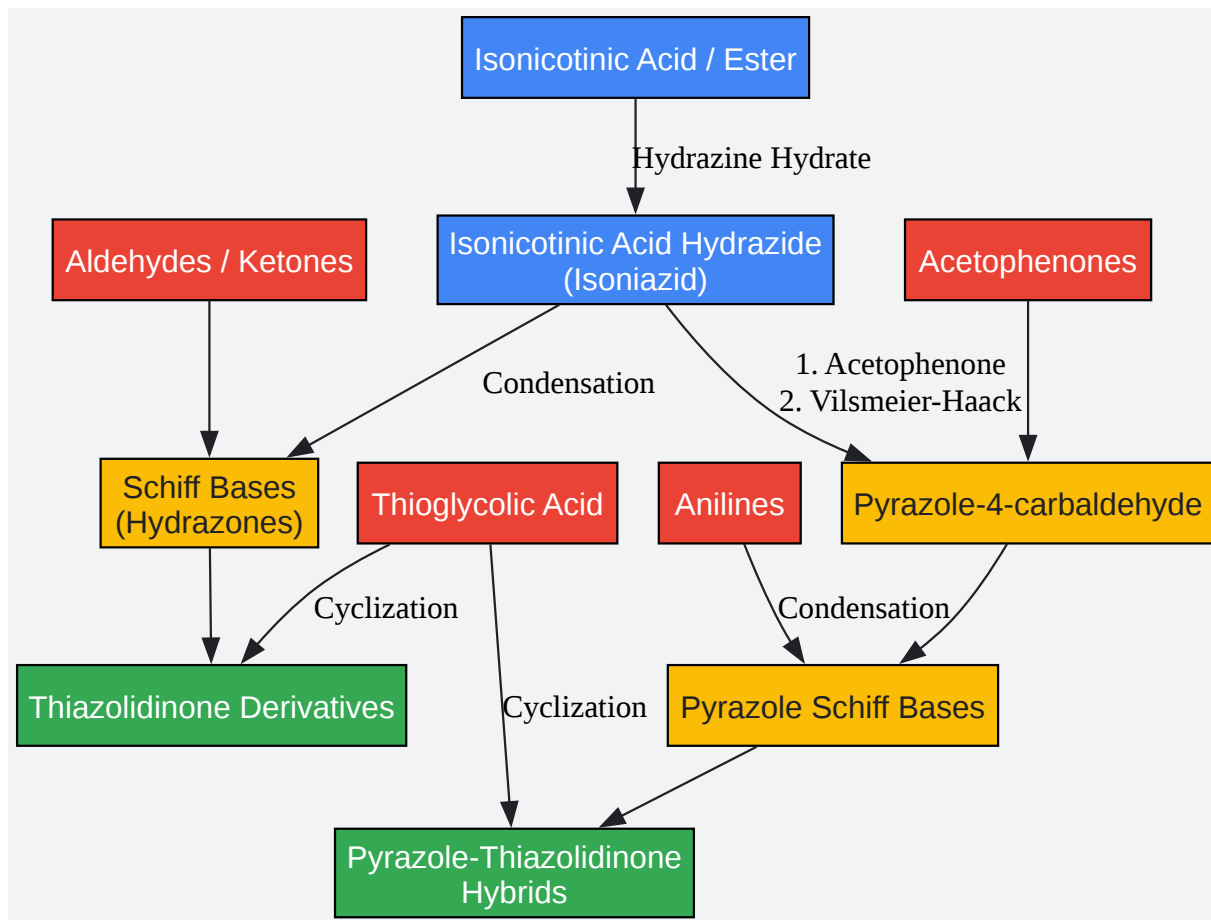
- Example Protocol: The Schiff base is subjected to cyclization with thioglycolic acid in the presence of a catalyst like zinc chloride in an ethanol medium to yield the final thiazolidinone product.^[11]

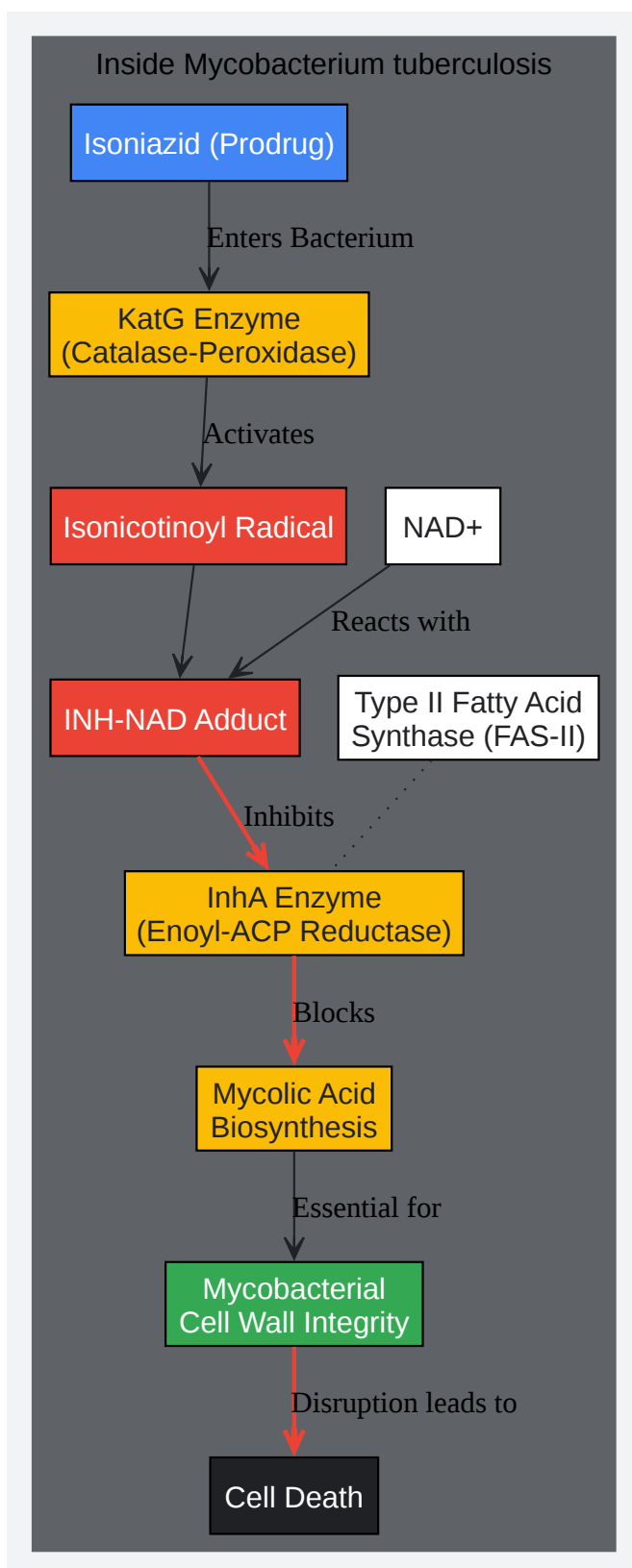
Synthesis of Pyrazole Derivatives

Pyrazole-containing derivatives have shown significant potential as anticancer agents.

- Example Protocol: Isoniazid is condensed with different acetophenones. The resulting intermediate undergoes a Vilsmeier-Haack reaction to form a pyrazole-4-carbaldehyde. This product is then treated with various anilines to create Schiff bases, which are subsequently cyclized with thioglycolic acid to yield the final 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives.^[12]

A general workflow for the synthesis of common isonicotinic acid derivatives is illustrated below.





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